molecular formula C18H15N3O6S B2430414 5-(N-(benzo[d][1,3]dioxol-5-yl)sulfamoyl)-N-(pyridin-3-ylmethyl)furan-2-carboxamide CAS No. 1171014-72-4

5-(N-(benzo[d][1,3]dioxol-5-yl)sulfamoyl)-N-(pyridin-3-ylmethyl)furan-2-carboxamide

Cat. No.: B2430414
CAS No.: 1171014-72-4
M. Wt: 401.39
InChI Key: NRBWUVUTHRPNOV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(N-(benzo[d][1,3]dioxol-5-yl)sulfamoyl)-N-(pyridin-3-ylmethyl)furan-2-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a furan ring, a benzo[d][1,3]dioxole group, and a pyridin-3-ylmethyl group, making it a unique molecule with interesting chemical properties.

Properties

IUPAC Name

5-(1,3-benzodioxol-5-ylsulfamoyl)-N-(pyridin-3-ylmethyl)furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N3O6S/c22-18(20-10-12-2-1-7-19-9-12)15-5-6-17(27-15)28(23,24)21-13-3-4-14-16(8-13)26-11-25-14/h1-9,21H,10-11H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRBWUVUTHRPNOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)NS(=O)(=O)C3=CC=C(O3)C(=O)NCC4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting with the preparation of the furan-2-carboxamide core One common approach is to react furan-2-carboxylic acid with an appropriate amine under dehydration conditions to form the carboxamide group

Industrial Production Methods

In an industrial setting, the synthesis of this compound would be scaled up using reactors designed to handle large volumes of reactants. The process would be optimized to maximize yield and minimize by-products. Continuous flow chemistry might be employed to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : The furan ring can be oxidized to form furan-2,5-dione.

  • Reduction: : The nitro group in the pyridin-3-ylmethyl group can be reduced to an amine.

  • Substitution: : The sulfamoyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).

  • Reduction: : Typical reducing agents include hydrogen gas (H₂) in the presence of a catalyst, or tin (Sn) and hydrochloric acid (HCl).

  • Substitution: : Nucleophiles such as amines or alcohols can be used, often in the presence of a base like triethylamine (Et₃N).

Major Products Formed

  • Oxidation: : Furan-2,5-dione

  • Reduction: : Pyridin-3-ylmethylamine

  • Substitution: : Various substituted sulfamoyl derivatives

Scientific Research Applications

Molecular Formula

The molecular formula of 5-(N-(benzo[d][1,3]dioxol-5-yl)sulfamoyl)-N-(pyridin-3-ylmethyl)furan-2-carboxamide is C19H18N4O5SC_{19}H_{18}N_{4}O_{5}S.

Structural Features

The compound features:

  • A benzo[d][1,3]dioxole moiety, which is known for its role in enhancing biological activity.
  • A sulfamoyl group that contributes to its potential as a sulfonamide derivative.
  • A furan ring that is often associated with various pharmacological effects.

Anticancer Activity

Recent studies have demonstrated that derivatives of compounds similar to this compound exhibit significant anticancer properties. For instance:

  • Mechanism of Action : The compound has been shown to inhibit the epidermal growth factor receptor (EGFR), which plays a crucial role in the proliferation of cancer cells. This inhibition can lead to reduced tumor growth and increased apoptosis in cancer cells .
  • Case Studies : In vitro studies have reported IC50 values indicating strong antiproliferative activity against various cancer cell lines such as HepG2 (liver cancer), HCT116 (colon cancer), and MCF7 (breast cancer), with IC50 values ranging from 1.54 µM to 4.52 µM .

Anti-inflammatory Properties

The compound's structure suggests potential anti-inflammatory activity, which has been explored through various assays:

  • Inhibition of COX Enzymes : Similar compounds have been tested for their ability to inhibit cyclooxygenase (COX) enzymes, particularly COX-II, which is implicated in inflammatory processes. Some derivatives have shown promising results with IC50 values significantly lower than traditional anti-inflammatory drugs like phenylbutazone .

Antimicrobial Activity

The structural characteristics of the compound also suggest potential antimicrobial applications:

  • Broad-Spectrum Activity : Preliminary studies indicate that derivatives may exhibit activity against a range of bacteria and fungi, making them candidates for further development as antimicrobial agents .

Table 1: Summary of Biological Activities

Activity TypeMechanism of ActionReference
AnticancerEGFR inhibition; apoptosis induction
Anti-inflammatoryCOX-II inhibition
AntimicrobialBroad-spectrum antibacterial activity

Table 2: IC50 Values for Anticancer Activity

Cell LineIC50 Value (µM)Reference
HepG21.54
HCT1164.52
MCF74.56

Mechanism of Action

The exact mechanism of action of this compound is not well-documented, but it likely involves interactions with molecular targets such as enzymes or receptors. The sulfamoyl group may play a role in inhibiting certain biological processes, while the furan and pyridin rings could interact with other molecular structures.

Comparison with Similar Compounds

This compound is unique due to its specific combination of functional groups. Similar compounds might include other sulfamoyl derivatives or furan-based molecules, but the presence of the benzo[d][1,3]dioxole and pyridin-3-ylmethyl groups sets it apart. Some similar compounds include:

  • Sulfamoylbenzofurans

  • Pyridinylmethylcarboxamides

  • Dioxole-containing sulfonamides

Biological Activity

5-(N-(benzo[d][1,3]dioxol-5-yl)sulfamoyl)-N-(pyridin-3-ylmethyl)furan-2-carboxamide (CAS No. 1171014-72-4) is a synthetic compound that has garnered attention due to its potential biological activities. This article explores the compound's biological properties, including its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The molecular formula for the compound is C18H15N3O6SC_{18}H_{15}N_{3}O_{6}S with a molecular weight of 401.4 g/mol. The structure features a furan ring, a benzo[d][1,3]dioxole moiety, and a sulfamoyl group, which are pivotal in its biological activity.

PropertyValue
Molecular FormulaC₁₈H₁₅N₃O₆S
Molecular Weight401.4 g/mol
CAS Number1171014-72-4

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors involved in disease pathways. The sulfamoyl group is known for its role in modulating enzyme activity, which can lead to significant therapeutic effects.

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit notable anticancer properties. For instance, derivatives tested against various cancer cell lines (such as MCF-7 and HepG2) showed IC50 values ranging from 5.1 to 22.08 µM, indicating effective cytotoxicity.

Case Studies

  • In Vitro Studies :
    • A series of experiments demonstrated that the compound significantly inhibited the proliferation of cancer cell lines. For example, one derivative exhibited an IC50 of 6.19 µM against HepG2 cells and 5.10 µM against MCF-7 cells, outperforming standard chemotherapeutics like doxorubicin .
  • Mechanistic Insights :
    • Investigations into the mechanism revealed that the compound may induce apoptosis in cancer cells through the activation of caspase pathways and inhibition of anti-apoptotic proteins .

Pharmacological Profiles

The compound's pharmacological profiles suggest multiple therapeutic potentials:

Antimicrobial Activity

Research indicates that similar compounds have shown antimicrobial properties against various pathogens. The presence of the benzo[d][1,3]dioxole moiety is particularly noted for enhancing antibacterial activity.

Anti-inflammatory Effects

Preliminary studies suggest that this compound may also exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines and mediators.

Q & A

Basic Research Questions

Q. How can researchers optimize the synthetic route for this compound to improve yield and purity?

  • Methodology :

  • Start with methyl furan-2-carboxylate derivatives (e.g., methyl-5-(3-hydroxyphenyl)furan-2-carboxylate) and employ stepwise functionalization. Key steps include reflux with NaOH (10% solution), HCl quenching, and coupling reactions using reagents like C₂O₂Cl₂ in DCM under reflux .
  • Use DMAP as a catalyst in DMF for amide bond formation, with temperature control (60°C) to minimize side reactions .
  • Monitor reaction progress via TLC (Merck Silica Gel 60 F₂₅₄) and purify intermediates via column chromatography .

Q. What analytical techniques are critical for confirming the structure and purity of this compound?

  • Methodology :

  • NMR spectroscopy : Use a 400 MHz spectrometer (e.g., Varian Mercury) in DMSO-d₆ to resolve aromatic protons (benzo[d][1,3]dioxolyl, pyridinyl) and confirm sulfamoyl linkages .
  • Mass spectrometry : Validate molecular weight and fragmentation patterns.
  • Melting point analysis : Determine purity via uncorrected capillary tube measurements .

Q. How should researchers design in vivo studies to evaluate biological activity (e.g., anti-hyperlipidemic effects)?

  • Methodology :

  • Use rodent models (e.g., high-fat diet-induced hyperlipidemia) and administer the compound at 10–50 mg/kg doses. Monitor lipid profiles (total cholesterol, triglycerides) via enzymatic assays .
  • Include positive controls (e.g., statins) and validate results with histopathological analysis of liver tissues .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the modification of substituents for enhanced efficacy?

  • Methodology :

  • Substituent variation : Replace the benzo[d][1,3]dioxol-5-yl group with electron-withdrawing groups (e.g., 3-chloro-5-(trifluoromethyl)pyridinyl) to assess impact on receptor binding .
  • Bioisosteric replacement : Substitute the sulfamoyl group with carboxamide or thiazole rings to improve metabolic stability .
  • Validate changes via in vitro assays (e.g., enzyme inhibition) and molecular docking simulations.

Q. What reaction mechanisms and intermediates are critical in the synthesis of this compound?

  • Methodology :

  • Mechanistic analysis : The sulfamoyl group forms via nucleophilic substitution between a sulfonyl chloride intermediate and the amine of benzo[d][1,3]dioxol-5-yl. Monitor byproduct formation (e.g., HCl) using FT-IR .
  • Intermediate isolation : Trap reactive intermediates (e.g., acyl chlorides) using low-temperature quenching (0°C) and characterize via LC-MS .

Q. How can computational modeling predict metabolic stability and toxicity profiles?

  • Methodology :

  • Use software like Schrödinger Suite or MOE to model cytochrome P450 interactions. Focus on metabolic hotspots (e.g., furan ring oxidation, sulfamoyl hydrolysis) .
  • Validate predictions with in vitro microsomal stability assays (human/rat liver microsomes) and Ames tests for mutagenicity.

Q. What challenges arise in scaling up synthesis, and how can they be addressed?

  • Methodology :

  • Byproduct management : Optimize stoichiometry of C₂O₂Cl₂ to reduce dimerization during sulfamoyl formation .
  • Purification : Replace column chromatography with recrystallization (e.g., CHCl₃ for HCl salt forms) for large batches .
  • Use process analytical technology (PAT) for real-time monitoring of reaction parameters .

Q. How can researchers resolve contradictions in biological activity data across studies?

  • Methodology :

  • Meta-analysis : Compare datasets using standardized assays (e.g., IC₅₀ values from enzyme inhibition studies). Adjust for variables like solvent (DMSO concentration) and cell lines .
  • Dose-response curves : Re-evaluate activity at lower concentrations (1–10 µM) to identify non-linear effects .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.